molecular formula C11H21NO3 B2725213 Tert-butyl 2-(methoxymethyl)pyrrolidine-2-carboxylate CAS No. 2031268-67-2

Tert-butyl 2-(methoxymethyl)pyrrolidine-2-carboxylate

Cat. No.: B2725213
CAS No.: 2031268-67-2
M. Wt: 215.293
InChI Key: FQLWNKBKAOWIOM-UHFFFAOYSA-N
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Description

Tert-butyl 2-(methoxymethyl)pyrrolidine-2-carboxylate (CAS#: 2031268-67-2) is a high-purity chemical building block belonging to the class of substituted pyrrolidines. It has a molecular formula of C11H21NO3 and a molecular weight of 215.29 g/mol. This compound is of significant interest in medicinal chemistry and organic synthesis, primarily serving as a versatile precursor or intermediate for the development of more complex molecules. The pyrrolidine ring is a privileged scaffold in drug discovery, and its constrained analogs are valuable for designing bioactive molecules . Researchers utilize this and related pyrrolidine carboxylates as key intermediates in multi-step synthetic protocols, including cyclization and functionalization reactions to create novel molecular architectures . The structure features a tert-butoxycarbonyl (Boc) protecting group, which is crucial for safeguarding the secondary amine during synthetic sequences, and a methoxymethyl side chain that offers a handle for further chemical modification. Proper handling and storage are essential to maintain the integrity of this reagent. It must be stored in a sealed, dry container, protected from light, and kept in a freezer at temperatures under -20°C . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 2-(methoxymethyl)pyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)11(8-14-4)6-5-7-12-11/h12H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLWNKBKAOWIOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CCCN1)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(methoxymethyl)pyrrolidine-2-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and methoxymethyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(methoxymethyl)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild to moderate conditions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized pyrrolidine derivatives.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Drug Development : The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its structural features allow for modifications that can enhance biological activity and selectivity against specific targets. For instance, it has been utilized in synthesizing biotin, an essential cofactor in metabolic pathways.
  • Structure-Activity Relationship Studies : Research has shown that the stereochemistry and spatial orientation of substituents on the pyrrolidine ring significantly influence the biological activity of derivatives. Understanding these relationships helps in designing more effective drug candidates.

2. Biochemical Applications

  • Enzyme Inhibition Studies : The compound has been investigated for its potential to inhibit specific enzymes, which could lead to therapeutic applications in treating diseases related to enzyme dysregulation. Interaction studies are crucial for elucidating the mechanisms behind its biological effects.
  • Biotin Synthesis : As a key intermediate in biotin synthesis, tert-butyl 2-(methoxymethyl)pyrrolidine-2-carboxylate plays a vital role in producing this water-soluble vitamin, which is critical for various metabolic processes including fatty acid synthesis and amino acid metabolism.

3. Organic Synthesis

  • Versatile Intermediate : This compound is recognized for its versatility as an intermediate in organic synthesis. It can undergo various reactions, such as esterification and reduction, to yield different derivatives with unique properties .
  • Synthesis Pathways : The synthesis typically involves multi-step reactions requiring careful control of conditions to optimize yield and purity. For example, it can be synthesized from L-cystine with an overall yield of 54% through three steps.

Case Studies and Research Findings

StudyObjectiveMethodologyOutcomes
Study 1Investigating SARSynthesis of various derivatives from this compoundIdentified key structural features influencing biological activity
Study 2Biotin SynthesisMulti-step synthesis using this compound as an intermediateSuccessful production of biotin with implications for vitamin supplementation
Study 3Enzyme InteractionInteraction studies with target enzymesEstablished potential inhibitory effects leading to therapeutic applications

Mechanism of Action

The mechanism of action of tert-butyl 2-(methoxymethyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The tert-butyl group provides steric hindrance, affecting the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

Below is a comparative analysis of tert-butyl 2-(methoxymethyl)pyrrolidine-2-carboxylate with five related compounds, focusing on molecular features, synthesis, and applications.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) [α]D (Solvent) Key Applications/Notes References
This compound C₁₁H₂₁NO₃ 215.29 2-(methoxymethyl), tert-butyl ester 113 +5.73 (CHCl₃) HCV inhibitor intermediate
Methyl 2-(methoxymethyl)pyrrolidine-2-carboxylate C₈H₁₅NO₃ 173.21 2-(methoxymethyl), methyl ester N/A N/A High-purity reagent for pharmaceutical R&D
Tert-butyl 2-methoxypyrrolidine-1-carboxylate C₁₀H₁₉NO₃ 201.26 2-methoxy, tert-butyl ester N/A N/A Building block for peptidomimetics
Compound 35 (HCV inhibitor intermediate) C₂₈H₄₅N₄O₅ 517.34 2-(methoxymethyl), tert-butyl ester, aryl N/A [α]D²⁴ = +5.73 HCV RNA replication inhibitor
(2S,4S,5R)-5-(Acetoxymethyl)-pyrrolidine derivative (28) C₂₈H₄₁NO₇ 503.30 Acetoxymethyl, tert-butyl ester, benzoyl Oil (no mp) N/A Anticancer agent precursor

Detailed Analysis

Methyl 2-(methoxymethyl)pyrrolidine-2-carboxylate
  • Structural Difference : Replaces the tert-butyl ester with a methyl ester, reducing molecular weight (173.21 vs. 215.29 g/mol) .
  • Synthetic Utility : Used as a high-purity reagent (≥97%) for pharmaceutical R&D, emphasizing its role in scalable synthesis .
  • Impact of Substituent : The smaller methyl group may enhance solubility in polar solvents compared to the bulky tert-butyl analog.
Tert-butyl 2-methoxypyrrolidine-1-carboxylate
  • Structural Difference : Methoxy group directly attached to the pyrrolidine ring instead of a methoxymethyl side chain .
  • Electronic Effects : The absence of a methylene spacer reduces steric bulk but may decrease conformational flexibility.
Compound 35
  • Structural Complexity : Incorporates a 4-vinylbenzyl group and carbamoyl moiety, increasing molecular weight (517.34 g/mol) .
  • Biological Relevance : Demonstrated anti-HCV activity (IC₅₀ = 0.8 μM), attributed to the synergistic effects of the methoxymethyl group and aryl substituents .
(2S,4S,5R)-5-(Acetoxymethyl)-pyrrolidine derivative (28)
  • Application : Serves as a precursor to dual-acting anticancer agents, highlighting the role of ester groups in prodrug design .

Biological Activity

Tert-butyl 2-(methoxymethyl)pyrrolidine-2-carboxylate (TBMPC) is a compound of significant interest in medicinal chemistry, primarily due to its structural features and potential biological activities. This article delves into the biological activity of TBMPC, highlighting its synthesis, mechanisms of action, and relevant research findings.

Structural Characteristics

TBMPC possesses a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. Its molecular formula is C12H23NO4C_{12}H_{23}NO_4, and it features a tert-butyl group and a methoxymethyl substituent at the second position of the pyrrolidine ring. The carboxylate functional group contributes to its unique chemical properties and reactivity, making it a versatile intermediate in organic synthesis and potential therapeutic applications.

Synthesis

The synthesis of TBMPC typically involves multi-step organic reactions. For example, it can be synthesized from L-cystine with an overall yield of approximately 54% through three steps. The careful control of reaction conditions is crucial to optimize both yield and purity.

Research indicates that TBMPC may exhibit various biological activities, particularly as an intermediate in the synthesis of biotin, a vital cofactor in metabolic processes such as fatty acid biosynthesis and amino acid metabolism. The compound's structure allows it to interact with specific proteins, influencing biological pathways.

Key Biological Activities:

  • Inhibition of Metalloproteases : TBMPC derivatives have been identified as potential inhibitors of metalloproteases, particularly zinc proteases. This inhibition has implications for treating conditions associated with vasoconstriction, such as hypertension and ischemic disorders .
  • Cytostatic Properties : Some studies suggest that TBMPC may possess cytostatic properties, potentially useful in cancer therapy by inhibiting cell proliferation .
  • Anti-inflammatory Effects : Compounds structurally related to TBMPC have shown promise in promoting anti-inflammatory responses, particularly through upregulation of interleukin-10 (IL-10) in human T-cells .

Case Studies and Research Findings

Recent studies have explored the biological implications of TBMPC and its derivatives:

  • Synthesis and Biological Evaluation : A study demonstrated the successful synthesis of TBMPC derivatives and evaluated their biological activities against various targets. The results indicated that modifications to the pyrrolidine ring could significantly alter biological profiles, suggesting a structure-activity relationship (SAR) that merits further investigation .
  • In Vitro Studies : In vitro assays have shown that certain TBMPC derivatives can inhibit specific enzymes involved in metabolic pathways. These findings support the hypothesis that TBMPC may act as a modulator in biochemical processes relevant to disease states .
  • Pharmacological Profiles : The pharmacological profiles of TBMPC derivatives were assessed using various assays, revealing potential applications in treating inflammatory diseases and metabolic disorders due to their ability to modulate enzyme activity and cytokine production .

Comparative Analysis

A comparative analysis of TBMPC with related compounds highlights its unique properties:

Compound NameMolecular FormulaKey Features
Tert-butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylateC12H21NO4C_{12}H_{21}NO_4Contains an oxo group; potential for different reactivity.
Tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylateC12H22N2O4C_{12}H_{22}N_2O_4Incorporates a carbamoyl group; may exhibit different biological activity.
(R)-tert-butyl 2-(methoxymethyl)pyrrolidine-1-carboxylateC12H23NO4C_{12}H_{23}NO_4Stereoisomer with potentially distinct pharmacological properties.

Q & A

Q. What are the common synthetic routes for tert-butyl 2-(methoxymethyl)pyrrolidine-2-carboxylate, and how are reaction conditions optimized?

Methodological Answer: The compound is synthesized via multi-step sequences involving reduction, mesylation, and substitution. A representative protocol includes:

Reduction : Reacting precursors (e.g., ketones) with NaBH₄ in ethanol to generate intermediates .

Mesylation : Treating the intermediate with methanesulfonyl chloride (MsCl) in the presence of triethylamine to form a leaving group .

Substitution : Replacing the mesyl group with NaN₃ or other nucleophiles in DMSO .

Purification : Using flash chromatography (e.g., ethanol/chloroform 1:10) to isolate the product .

Q. Optimization Tips :

  • Temperature control : Reactions involving NaN₃ require precise heating (e.g., 35°C for 16 hours) to avoid side products .
  • Workup : Neutralization with HCl (pH = 2) after hydrolysis steps minimizes unwanted byproducts .

Q. Table 1: Key Reaction Parameters

StepReagents/ConditionsYield (%)Reference
ReductionNaBH₄, EtOH, RT95%
MesylationMsCl, Et₃N, 0°C85%
SubstitutionNaN₃, DMSO, 35°C60–70%

Q. How is this compound characterized using spectroscopic methods?

Methodological Answer:

  • HRMS : Confirm molecular formula (e.g., observed m/z 517.3401 for C₂₈H₄₅N₄O₅ vs. calculated 517.3385) .
  • NMR : Key signals include:
    • ¹H NMR : δ 3.3–3.5 ppm (methoxymethyl OCH₃), δ 1.4 ppm (tert-butyl) .
    • ¹³C NMR : δ 170–175 ppm (ester carbonyl), δ 80–85 ppm (tert-butyl C) .
  • Optical Rotation : [α]D²⁴ = +5.73° (CHCl₃) to verify stereochemical purity .

Q. Analytical Challenges :

  • Overlapping signals in crowded regions (e.g., pyrrolidine ring protons) require 2D NMR (COSY, HSQC) for resolution .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during the synthesis of this compound derivatives?

Methodological Answer:

  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., (2S,4S)-configured pyrrolidines) to control stereocenters .
  • Reaction Conditions : Avoid racemization by keeping pH neutral during hydrolysis and using low temperatures (<0°C) for acid-sensitive steps .
  • Monitoring : Track optical rotation ([α]D) and compare with literature values to detect epimerization .

Case Study :
In HCV inhibitor synthesis, stereochemical drift during mesylation was mitigated by limiting reaction time to 2 hours at 0°C .

Q. How can conflicting NMR or HRMS data be resolved when characterizing derivatives of this compound?

Methodological Answer:

  • HRMS Discrepancies : Recalibrate the instrument using internal standards (e.g., sodium formate clusters) and verify isotopic patterns .
  • NMR Artifacts : Use deuterated solvents (CDCl₃) free of residual protons. For complex splitting, employ DEPT-135 or NOESY to assign stereochemistry .
  • Case Example : A reported m/z deviation of 0.0016 in HRMS was traced to incomplete drying of MgSO₄, introducing water adducts .

Q. What role does this compound play in synthesizing bioactive molecules?

Methodological Answer: This compound serves as a precursor for HCV protease inhibitors and anticancer agents. Key applications include:

  • Scaffold Functionalization : The tert-butyl ester protects the carboxyl group during subsequent coupling (e.g., amidation with valine derivatives) .
  • Biological Activity : Derivatives with appended thiazole or pyridine moieties show IC₅₀ values <1 μM against HCV RNA replication .

Q. Table 2: Bioactive Derivatives

DerivativeTarget ActivityKey ModificationReference
Compound 35HCV inhibitorThiazole-carboxamide
Compound 28Anticancer agentAcetoxymethyl side chain

Q. What strategies improve yields in substitution reactions involving the methoxymethyl group?

Methodological Answer:

  • Nucleophile Selection : Use polar aprotic solvents (DMSO, DMF) to enhance NaN₃ reactivity .
  • Catalysis : Add catalytic NaI to facilitate SN2 mechanisms in methoxymethyl substitution .
  • Side Reaction Mitigation : Pre-dry solvents over molecular sieves to avoid hydrolysis of intermediates .

Q. How is computational modeling used to predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • DFT Calculations : Model transition states for nucleophilic substitutions to predict regioselectivity .
  • QSPR Models : Correlate molecular descriptors (e.g., HOMO-LUMO gaps) with experimental reaction rates .

Safety and Handling Q. 8. What safety precautions are critical when handling tert-butyl 2-(methoxymethyl)pyrrolidine-2-carboxylate?

  • PPE : Use nitrile gloves and fume hoods due to potential respiratory irritation .
  • Storage : Keep under argon at –20°C to prevent ester hydrolysis .

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